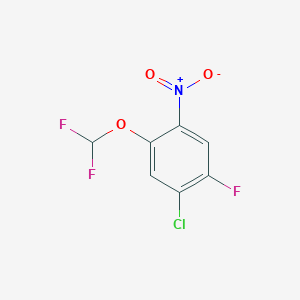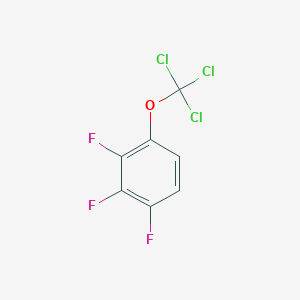
1,2,3-Trifluoro-4-(trichloromethoxy)benzene
Übersicht
Beschreibung
1,2,3-Trifluoro-4-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H2Cl3F3O and a molecular weight of 265.4 g/mol. This compound is characterized by the presence of three fluorine atoms and a trichloromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3-Trifluoro-4-(trichloromethoxy)benzene involves several steps. One common method includes the chlorination of benzaldehyde or a mixture of benzaldehyde and parylene, followed by fluoridation with anhydrous hydrogen fluoride . This process results in the formation of trifluoromethoxybenzene and paradibenzenyl. The reaction conditions typically involve the use of solvents such as carbon tetrachloride, although alternative solvents like tetrachloroethane, pentachloroethane, and hexachloroethane can also be used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and controlled reaction conditions ensures the efficient and safe production of this compound. The choice of solvents and reagents may vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trifluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trichloromethoxy group or the benzene ring.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trifluoro-4-(trichloromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical research and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Trifluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2,3-Trifluoro-4-(trichloromethoxy)benzene include:
1-Chloro-4-(trifluoromethoxy)benzene: A compound with a similar structure but with a chlorine atom instead of the trichloromethoxy group.
4-(Trifluoromethoxy)chlorobenzene: Another related compound with a trifluoromethoxy group attached to a chlorobenzene ring.
Uniqueness
This compound is unique due to the presence of both trifluoromethoxy and trichloromethoxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specific research and industrial applications where other similar compounds may not be suitable.
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-7(9,10)14-4-2-1-3(11)5(12)6(4)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSOCTXMSVHPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(Cl)(Cl)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


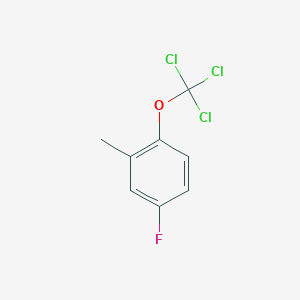
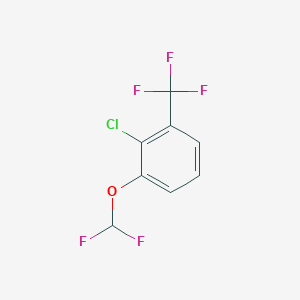
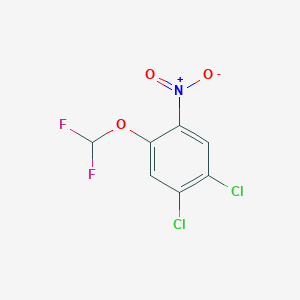
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402196.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1402197.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402199.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene](/img/structure/B1402202.png)

![2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1402207.png)

